Desmethylazelastine

Airway smooth muscle Antiasthmatic In vitro electrophysiology

Desmethylazelastine is the principal active metabolite of azelastine—required, not substitutable, for studies demanding sustained receptor occupancy, accurate free-fraction pharmacology, or CYP2B6-mediated DDI assessment. It exhibits 97% plasma protein binding (vs. 88% for azelastine), a 45–57h elimination half-life (>2× azelastine), unique uncompetitive CYP2B6 inhibition (Ki=32.6 μM), and 6.6-fold enhanced lung tissue distribution. Use when your protocol demands the actual active molecular species at physiologically relevant concentrations.

Molecular Formula C21H22ClN3O
Molecular Weight 367.9 g/mol
CAS No. 47491-38-3
Cat. No. B192710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylazelastine
CAS47491-38-3
SynonymsDesmethylazelastine;  4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinone;  Azelastine Hydrochloride Impurity
Molecular FormulaC21H22ClN3O
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2
InChIKeyWRYCMIFVXDQIKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylazelastine (CAS 47491-38-3): Active Metabolite with Distinct Pharmacokinetic and Pharmacodynamic Properties for Allergic Rhinitis and Asthma Research


Desmethylazelastine (CAS 47491-38-3), also known as N-Desmethyl Azelastine, is a phthalazinone derivative with molecular formula C21H22ClN3O and a molecular weight of 367.87 g/mol . It is the principal active metabolite of the second-generation antihistamine azelastine, formed via oxidative N-demethylation primarily by cytochrome P450 enzymes CYP3A4 (76.6%), CYP2D6 (21.8%), and CYP1A2 (3.9%) [1]. Unlike the parent compound, desmethylazelastine exhibits distinct pharmacokinetic and pharmacodynamic characteristics, including a significantly prolonged elimination half-life and enhanced target tissue distribution, which contribute substantially to the overall therapeutic profile of azelastine-based formulations .

Why Azelastine Alone Cannot Substitute for Desmethylazelastine in Research Requiring Sustained Activity or High Plasma Protein Binding


Procurement of azelastine alone fails to replicate the pharmacological profile required for studies where sustained receptor occupancy, high plasma protein binding, or specific metabolic inhibition are critical variables. Desmethylazelastine exhibits a plasma protein binding of approximately 97%, substantially exceeding the approximately 88% binding of azelastine [1]. Furthermore, the elimination half-life of desmethylazelastine ranges from 45 to 57 hours, compared to 20 to 25 hours for azelastine, resulting in a >2-fold longer duration of systemic exposure [2]. Additionally, desmethylazelastine demonstrates unique CYP2B6 inhibitory activity (Ki = 32.6 ± 4.8 μM) that is absent in azelastine and 6-hydroxyazelastine [3]. Substituting azelastine for desmethylazelastine would therefore compromise experimental fidelity in studies addressing prolonged pharmacodynamic effects, drug-drug interaction liability, or free fraction-dependent activity.

Quantitative Differentiation of Desmethylazelastine vs. Azelastine: Head-to-Head Comparisons Across Efficacy, Pharmacokinetics, and Metabolism


In Vitro Functional Efficacy in Human Airway Smooth Muscle: 100-Fold Greater Potency than Azelastine

In a direct head-to-head comparison using human airway smooth muscle tissue, desmethylazelastine demonstrated a 100-fold greater potency than azelastine in suppressing acetylcholine-induced depolarization and contraction [1].

Airway smooth muscle Antiasthmatic In vitro electrophysiology

Plasma Protein Binding: 97% for Desmethylazelastine vs. 88% for Azelastine

In vitro studies using human plasma demonstrate that desmethylazelastine exhibits approximately 97% plasma protein binding, compared to approximately 88% for azelastine, resulting in a lower free fraction available for receptor interaction [1].

Plasma protein binding Pharmacokinetics Free drug concentration

Elimination Half-Life: Desmethylazelastine t½ ≈ 45–57 Hours vs. Azelastine t½ ≈ 20–25 Hours

Following single-dose administration, the elimination half-life of desmethylazelastine is approximately 45 to 57 hours, compared to approximately 20 to 25 hours for azelastine, representing a >2-fold longer duration of systemic exposure [1][2].

Elimination half-life Pharmacokinetics Sustained exposure

Lung Tissue Distribution: 6.6-Fold Greater Lung/Blood Ratio for Desmethylazelastine vs. Azelastine

Preclinical studies in guinea pigs demonstrate that desmethylazelastine achieves a mean lung/blood concentration ratio of approximately 146, compared to approximately 22 for azelastine, indicating a 6.6-fold greater preferential uptake into the target respiratory tissue [1].

Tissue distribution Lung targeting Pharmacokinetics

CYP2B6 Inhibition: Unique Activity of Desmethylazelastine Absent in Azelastine and 6-Hydroxyazelastine

Desmethylazelastine, but not azelastine or 6-hydroxyazelastine, exhibits uncompetitive inhibition of CYP2B6 activity with a Ki of 32.6 ± 4.8 μM in human B-lymphoblast microsomes [1]. This unique inhibitory profile is not shared by the parent compound.

CYP inhibition Drug-drug interaction Metabolism

Intranasal Pharmacokinetics: Quantified Systemic Exposure Parameters for Desmethylazelastine

Following single-dose intranasal administration of azelastine HCl (822 μg total dose), desmethylazelastine achieves a mean Cmax of 38 pg/mL, AUC of 3824 pg·hr/mL, and median Tmax of 24 hours, whereas azelastine exhibits a Cmax of 409 pg/mL, AUC of 9312 pg·hr/mL, and Tmax of 4 hours [1]. At steady-state, desmethylazelastine concentrations range from 20-50% of azelastine concentrations.

Intranasal pharmacokinetics Cmax AUC

Procurement-Specific Application Scenarios for Desmethylazelastine in Respiratory Pharmacology and Drug Development


In Vitro Human Airway Smooth Muscle Pharmacology Studies

Desmethylazelastine is the appropriate compound for studies evaluating direct effects on human airway smooth muscle electrophysiology and contractility. At 10⁻⁶ M (1 μM), it achieves significant suppression of acetylcholine-induced depolarization and contraction, whereas azelastine requires a 100-fold higher concentration (10⁻⁴ M) for comparable effects [1]. Procurement of desmethylazelastine, rather than azelastine, is essential for experiments where physiologically relevant concentrations must reflect the actual active molecular species at the airway tissue level.

Pharmacokinetic/Pharmacodynamic Modeling and Bioequivalence Studies

Desmethylazelastine reference standards are required for LC-MS/MS or HPLC analytical method development and validation in human plasma for bioequivalence studies of azelastine formulations. Validated methods achieve a lower limit of quantitation (LLOQ) of 10 pg/mL for both analytes with intraday and interday assay precision ≤12.8% CV [2]. The distinct pharmacokinetic profile of desmethylazelastine—including its prolonged half-life (45-57 hours) and delayed Tmax (24 hours post-intranasal dosing) [3]—necessitates its independent quantitation alongside the parent drug for regulatory-compliant bioanalytical workflows.

CYP-Mediated Drug-Drug Interaction Liability Assessment

Desmethylazelastine is the exclusive compound for evaluating CYP2B6-mediated drug-drug interaction potential within the azelastine metabolic pathway. It demonstrates uncompetitive CYP2B6 inhibition (Ki = 32.6 ± 4.8 μM) that is absent in both azelastine and 6-hydroxyazelastine [4]. This unique property makes desmethylazelastine procurement necessary for in vitro DDI screening panels where CYP2B6 substrates (e.g., efavirenz, cyclophosphamide, bupropion) are co-administered candidates.

Respiratory Tissue Distribution and Inhalational Formulation Development

Desmethylazelastine demonstrates a mean lung/blood concentration ratio of approximately 146, representing a 6.6-fold enhancement over azelastine (ratio ≈22) in preclinical models, with a strong correlation (r² = 0.944) between pulmonary concentrations and antiallergic activity [5]. Researchers developing novel inhaled formulations or evaluating lung-targeted drug delivery systems should procure desmethylazelastine as a key analytical standard to accurately assess metabolite contribution to pulmonary pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethylazelastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.